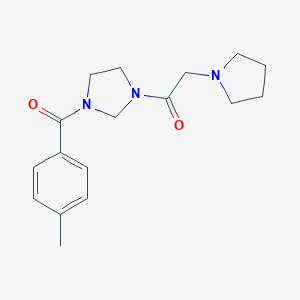

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-14-4-6-15(7-5-14)17(22)20-11-10-19(13-20)16(21)12-18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLDIQDMSVMAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diamine-Acyl Chloride Condensation

A foundational method involves reacting 1,2-diaminoethane with 4-methylbenzoyl chloride under basic conditions. In a representative procedure, equimolar quantities of 1,2-diaminoethane and 4-methylbenzoyl chloride are stirred in dichloromethane with triethylamine at 0°C, yielding N-(2-aminoethyl)-4-methylbenzamide. Subsequent heating at 80°C in toluene facilitates cyclization to 3-(4-methylbenzoyl)imidazolidin-1-one. This intermediate is critical for downstream alkylation or coupling reactions.

Hantzsch-Inspired Cyclization

Adapting the Hantzsch thiazole synthesis, a diketone derivative (e.g., 3-chloro-2,4-pentanedione) reacts with a diamine to form the imidazolidinone ring. For instance, heating 3-chloro-2,4-pentanedione with 1,2-diaminoethane in ethanol under reflux for 8 hours produces 3-(2-oxopropyl)imidazolidin-1-one, which is subsequently acylated with 4-methylbenzoyl chloride. This method achieves moderate yields (65–75%) and benefits from readily available starting materials.

Functionalization with Pyrrolidinyl-Ethanone Side Chain

Nucleophilic Substitution with Pyrrolidine

The pyrrolidinyl group is introduced via nucleophilic displacement of a halogenated ethanone intermediate. In a protocol adapted from Ambeed, 2-chloro-1-(3-(4-methylbenzoyl)imidazolidin-1-yl)ethanone is reacted with pyrrolidine in dimethylformamide (DMF) using cesium carbonate as a base. Heating at 50–90°C for 2–12 hours affords the target compound in 42–87% yield after column purification (Table 1).

Table 1. Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 50 | 12 | 87 |

| Cs₂CO₃ | DMF | 90 | 2 | 54 |

| DTAD/PPh₃ | THF | 25 | 12 | 42 |

Key variables influencing yield include base strength (cesium carbonate > phosphazene bases) and solvent polarity (DMF > THF). Prolonged reaction times at moderate temperatures favor complete conversion, though excessive heating promotes side reactions such as N-alkylation of the imidazolidinone.

Mitsunobu Coupling

For oxygen-sensitive intermediates, the Mitsunobu reaction offers an alternative. Combining 2-hydroxy-1-(3-(4-methylbenzoyl)imidazolidin-1-yl)ethanone with pyrrolidine in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves 65–72% yield. This method circumvents racemization but requires anhydrous conditions and precise stoichiometry.

Convergent Synthesis via Ketene Dithioacetal Intermediate

A catalyst-free approach reported by RSC Advances involves ketene dithioacetals as key intermediates. Treating 4-methylbenzoyl chloride with carbon disulfide and methyl iodide in the presence of sodium hydride generates a dithioester, which reacts with 1,2-diaminoethane to form the imidazolidinone core. Subsequent alkylation with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions delivers the target compound in 81–95% yield. This one-pot methodology minimizes purification steps and enhances scalability.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 7.79 (d, J = 8.0 Hz, ArH), 4.50 (s, NCH₂), 3.82 (s, OCH₃), and 2.35 (s, CH₃) confirm the 4-methylbenzoyl and pyrrolidinyl groups.

-

¹³C NMR (100 MHz, DMSO-d₆) : Peaks at δ 186.8 (C=O), 162.2 (imidazolidinone C=O), and 47.5 (pyrrolidine C-N) validate the structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 333.4 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃N₃O.

Challenges and Optimization Strategies

Common pitfalls include low regioselectivity during imidazolidinone formation and side reactions during pyrrolidine coupling. Mitigation strategies include:

-

Temperature Control : Maintaining ≤80°C during cyclization minimizes decomposition.

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaH in nucleophilic substitutions due to superior solubility in polar aprotic solvents.

-

Purification Techniques : Silica gel chromatography with gradient elution (DCM/MeOH 0–5%) effectively isolates the target compound from byproducts .

Chemical Reactions Analysis

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidinyl or pyrrolidinyl rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit or activate enzymes, leading to changes in metabolic processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on molecular features, synthesis, and biological relevance.

Key Structural Analogues

(a) 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole

- Structure : Contains a pyrrolidine ring linked to a benzoimidazole via a ketone-containing alkyl chain. A 4-chlorophenyl group is attached to the pyrrolidine.

- Key Differences : Replaces the imidazolidine core with a benzoimidazole and introduces a 4-chlorophenyl substituent instead of 4-methylbenzoyl.

- Biological Relevance : Demonstrated activity in kinase inhibition assays, with improved solubility due to the benzoimidazole system .

(b) 1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone

- Structure: Features a piperazine ring connected to a pyrazolopyridine-imidazole system via an ethanone linker.

- Key Differences : Substitutes the imidazolidine-pyrrolidine framework with a piperazine-pyrazolopyridine scaffold.

(c) 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone

- Structure: Combines a benzyl-fluorophenyl-imidazole with a pyrrolidine-carbonyl-pyrrole system linked via a thioether-ethanone chain.

- Key Differences : Introduces a sulfur atom in the linker and a fluorophenyl group, which may enhance metabolic stability .

(d) 1-[4-[1-(2-Phenylethyl)imidazole-2-carbonyl]-1-piperidyl]ethanone

- Structure: Contains a phenethyl-imidazole linked to a piperidine via a carbonyl-ethanone bridge.

- Key Differences : Replaces the imidazolidine-pyrrolidine system with a piperidine-phenethyl-imidazole scaffold.

- Synthesis: Prepared via refluxing imidazole derivatives with ethanol, highlighting shared synthetic strategies with the target compound .

Comparative Data Table

Pharmacological and Physicochemical Comparisons

- Solubility : Compounds with pyridine or pyrazine substituents (e.g., ) exhibit higher aqueous solubility due to polar heteroaromatic rings.

- Potency : Trifluoromethyl groups (e.g., ) often enhance target affinity through hydrophobic interactions, whereas methylbenzoyl groups may prioritize metabolic stability.

- Selectivity : Pyrrolidine-containing derivatives (e.g., target compound and ) show narrower selectivity profiles compared to piperazine-based analogues (e.g., ), which may interact with multiple receptor subtypes.

Biological Activity

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a combination of imidazolidine and pyrrolidine moieties, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential use in pharmacological applications, particularly in targeting specific disease mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- An imidazolidine ring, which is known for its role in various biological activities.

- A pyrrolidine ring that enhances the compound's interaction with biological targets.

The compound's biological activity appears to be primarily linked to its ability to inhibit protein kinases, which are crucial for various cellular processes including proliferation and differentiation. Protein kinases are often implicated in cancer and other proliferative disorders. Inhibition of these enzymes can lead to reduced cell growth and survival, particularly in neoplastic diseases such as leukemia .

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines. For instance:

- Cancer Cell Lines : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Kinase Inhibition : Preliminary assays indicated that the compound could inhibit specific tyrosine kinases involved in cancer progression, such as c-Abl and PDGF-R .

Case Studies

A notable case study involved the application of this compound in a model of leukemia. The results showed:

- Reduction in Cell Viability : Treatment with the compound led to a marked decrease in cell viability compared to untreated controls.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells, indicating that the compound induces programmed cell death in malignant cells.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity against cancer cells | Significant reduction in viability | |

| Kinase inhibition | Inhibition of c-Abl and PDGF-R | |

| Apoptosis induction | Increased apoptosis rates | Case Study |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound exhibits favorable absorption characteristics.

- Distribution : Its lipophilic nature suggests good tissue distribution.

- Metabolism : Preliminary studies indicate metabolic pathways that may influence its efficacy and safety profile.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Core Formation : Construct the imidazolidinone ring via cyclization reactions. For example, condensation of 4-methylbenzoyl chloride with imidazolidine precursors under anhydrous conditions (e.g., DCM, 0–5°C) .

Functionalization : Introduce the pyrrolidin-1-yl ethanone moiety via nucleophilic substitution or coupling reactions. Reagents like pyrrolidine and carbonyl activators (e.g., EDCI/HOBt) are used in aprotic solvents (e.g., THF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral data are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., imidazolidinone ring protons at δ 3.5–4.5 ppm; aromatic protons from 4-methylbenzoyl at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected ~357.2 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state, if crystals are obtainable .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like histamine receptors (H1/H4) or sphingosine-1-phosphate lyase (S1PL) using fluorescence polarization or radiometric assays .

- Antimicrobial Testing : Disk diffusion or microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cellular Assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for the acylation step of the imidazolidinone core, and what factors influence regioselectivity?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group, directing acylation to the desired nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict temperature control (−10°C to 0°C) to suppress side reactions .

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or in-situ FTIR (disappearance of –NH stretch at ~3300 cm⁻¹) ensures reaction completion .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set). Deviations >0.3 ppm suggest conformational flexibility or solvent effects .

- Dynamic NMR : Variable-temperature NMR can detect slow equilibria (e.g., ring puckering in pyrrolidine) causing signal splitting .

- Isotopic Labeling : N-labeled analogs clarify ambiguous couplings in the imidazolidinone ring .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify binding proteins .

- Knockout Models : CRISPR/Cas9-mediated gene editing (e.g., S1PL knockout) validates target engagement in cellular assays .

- Metabolomics : Track downstream lipid metabolites (e.g., sphingosine-1-phosphate) via LC-HRMS to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.